molecular formula C22H16N4O5 B10872769 3-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one

3-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-(phenoxymethyl)quinazolin-4-one

Cat. No.: B10872769
M. Wt: 416.4 g/mol
InChI Key: NFEOIQXNGDXRIF-YDZHTSKRSA-N
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Description

3-{[(2-HYDROXY-5-NITROPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-HYDROXY-5-NITROPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core is synthesized through cyclization reactions involving formamide or similar reagents.

    Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced via nucleophilic substitution reactions, often using phenol derivatives and appropriate alkylating agents.

    Attachment of the Hydroxy-Nitrophenyl Group: This step involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with the amino group on the quinazolinone core, forming a Schiff base linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and nitro groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which may further react to form various substituted quinazolinones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones, nitroso derivatives.

    Reduction Products: Aminoquinazolinones.

    Substitution Products: Various alkylated or acylated quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, the compound exhibits significant antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways, contributing to the treatment of diseases such as cancer and infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-{[(2-HYDROXY-5-NITROPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with biological macromolecules. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The nitro and hydroxy groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(3H)-quinazolinone: Lacks the hydroxy-nitrophenyl and phenoxymethyl groups, resulting in different biological activities.

    3-Amino-2-(phenoxymethyl)-4(3H)-quinazolinone: Similar structure but without the hydroxy-nitrophenyl group, leading to variations in reactivity and applications.

    3-{[(2-Hydroxyphenyl)methylene]amino}-2-(phenoxymethyl)-4(3H)-quinazolinone: Similar but without the nitro group, affecting its chemical and biological properties.

Uniqueness

The presence of both hydroxy and nitro groups in 3-{[(2-HYDROXY-5-NITROPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE imparts unique reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.

This detailed overview provides a comprehensive understanding of 3-{[(2-HYDROXY-5-NITROPHENYL)METHYLENE]AMINO}-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H16N4O5

Molecular Weight

416.4 g/mol

IUPAC Name

3-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C22H16N4O5/c27-20-11-10-16(26(29)30)12-15(20)13-23-25-21(14-31-17-6-2-1-3-7-17)24-19-9-5-4-8-18(19)22(25)28/h1-13,27H,14H2/b23-13+

InChI Key

NFEOIQXNGDXRIF-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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